molecular formula C9H7N3S2 B14351946 6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione CAS No. 94014-48-9

6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione

Cat. No.: B14351946
CAS No.: 94014-48-9
M. Wt: 221.3 g/mol
InChI Key: WIQPMUPOOTVEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione typically involves the reaction of appropriate amines with carbon disulfide and potassium hydroxide to form dithiocarbamate salts, which are then cyclized to yield the desired thiadiazine derivatives . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

6-Amino-2-phenyl-1,3,5-thiadiazine-4-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both amino and phenyl groups, which contribute to its diverse chemical reactivity and wide range of applications.

Properties

94014-48-9

Molecular Formula

C9H7N3S2

Molecular Weight

221.3 g/mol

IUPAC Name

2-amino-6-phenyl-1,3,5-thiadiazine-4-thione

InChI

InChI=1S/C9H7N3S2/c10-8-12-9(13)11-7(14-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13)

InChI Key

WIQPMUPOOTVEGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)N=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.